molecular formula C25H23FN4O3S B12505224 3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12505224
M. Wt: 478.5 g/mol
InChI Key: GISBQNZDVCDTLY-UHFFFAOYSA-N
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Description

3-[(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}phenyl)methyl]-4-hydroxythieno[3,2-d]pyrimidin-2-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-2-one core, a hydroxy group at the 4-position, and a piperazine moiety substituted with a 4-fluorophenyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}phenyl)methyl]-4-hydroxythieno[3,2-d]pyrimidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidin-2-one Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-d]pyrimidin-2-one core.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where the piperazine ring is substituted with a 4-fluorophenyl group.

    Final Coupling: The final step involves coupling the piperazine-substituted intermediate with the thieno[3,2-d]pyrimidin-2-one core under suitable conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

3-[(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}phenyl)methyl]-4-hydroxythieno[3,2-d]pyrimidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The piperazine moiety, substituted with a 4-fluorophenyl group, is known to interact with various receptors and enzymes, modulating their activity. The thieno[3,2-d]pyrimidin-2-one core can interact with nucleic acids and proteins, affecting cellular processes such as DNA replication and protein synthesis. The hydroxy group at the 4-position can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidin-2-one Derivatives: Compounds with similar core structures but different substituents.

    Piperazine Derivatives: Compounds with piperazine moieties substituted with various groups.

    Fluorophenyl Compounds: Compounds containing fluorophenyl groups attached to different cores.

Uniqueness

The uniqueness of 3-[(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}phenyl)methyl]-4-hydroxythieno[3,2-d]pyrimidin-2-one lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties

Properties

Molecular Formula

C25H23FN4O3S

Molecular Weight

478.5 g/mol

IUPAC Name

3-[[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]phenyl]methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H23FN4O3S/c26-19-5-7-20(8-6-19)28-10-12-29(13-11-28)22(31)15-17-1-3-18(4-2-17)16-30-24(32)23-21(9-14-34-23)27-25(30)33/h1-9,14H,10-13,15-16H2,(H,27,33)

InChI Key

GISBQNZDVCDTLY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)CN4C(=O)C5=C(C=CS5)NC4=O

Origin of Product

United States

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